1,5,5-Trichloro-7-oxabicyclo[4.1.0]heptane
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Overview
Description
1,5,5-Trichloro-7-oxabicyclo[410]heptane is a chemical compound known for its unique bicyclic structure This compound is characterized by the presence of three chlorine atoms and an oxygen atom within its bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,5-Trichloro-7-oxabicyclo[4.1.0]heptane typically involves the reaction of cyclohexene with chlorine and oxygen sources under controlled conditions. One common method includes the chlorination of cyclohexene followed by an epoxidation reaction to introduce the oxygen atom into the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and epoxidation processes, utilizing specialized reactors and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,5,5-Trichloro-7-oxabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the opening of the bicyclic ring.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield epoxides or ketones, while reduction can produce dechlorinated derivatives .
Scientific Research Applications
1,5,5-Trichloro-7-oxabicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of chlorine substitution on chemical reactivity.
Biology: The compound’s interactions with biological molecules are explored to understand its potential as a biochemical probe.
Medicine: Research investigates its potential therapeutic applications, including its use as a precursor for drug synthesis.
Mechanism of Action
The mechanism of action of 1,5,5-Trichloro-7-oxabicyclo[4.1.0]heptane involves its interaction with molecular targets through its chlorine and oxygen atoms. These interactions can lead to the formation of reactive intermediates, which then participate in various chemical reactions. The pathways involved often include nucleophilic attack on the chlorine atoms or the epoxide ring, leading to ring-opening or substitution reactions .
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with an oxygen atom in the ring, but without chlorine substitution.
Cyclohexene oxide: A simpler epoxide without the bicyclic structure or chlorine atoms.
1,2-Epoxycyclohexane: Similar to cyclohexene oxide but with different substitution patterns
Uniqueness
1,5,5-Trichloro-7-oxabicyclo[4.1.0]heptane is unique due to its specific arrangement of chlorine and oxygen atoms within the bicyclic framework.
Properties
CAS No. |
71648-20-9 |
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Molecular Formula |
C6H7Cl3O |
Molecular Weight |
201.5 g/mol |
IUPAC Name |
1,5,5-trichloro-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C6H7Cl3O/c7-5(8)2-1-3-6(9)4(5)10-6/h4H,1-3H2 |
InChI Key |
AIPINVBKJYKCOI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C(O2)C(C1)(Cl)Cl)Cl |
Origin of Product |
United States |
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